molecular formula C34H37FN2O6 B565957 Atorvastatin Lactam Methyl Ester CAS No. 1795790-02-1

Atorvastatin Lactam Methyl Ester

Cat. No.: B565957
CAS No.: 1795790-02-1
M. Wt: 588.676
InChI Key: YNGOMPIJVFEMSM-VNPSQQOISA-N
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Description

Atorvastatin Lactam Methyl Ester is a derivative of atorvastatin, a widely used statin medication for lowering cholesterol levels. This compound is known for its stability and solubility, making it a valuable intermediate in the synthesis of atorvastatin and related pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for Atorvastatin Lactam Methyl Ester involves a high-speed vibration milling technique. This method includes a Hantzsch-type sequential three-component reaction between 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. The reaction is followed by hydrolytic deprotection and lactonization, yielding atorvastatin lactone, which can be further converted to this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Atorvastatin Lactam Methyl Ester undergoes various chemical reactions, including oxidation, reduction, substitution, and hydrolysis. These reactions are crucial for its transformation into active pharmaceutical ingredients.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of atorvastatin, which are further processed to obtain the final pharmaceutical compounds .

Scientific Research Applications

Mechanism of Action

Atorvastatin Lactam Methyl Ester exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol and increases the expression of low-density lipoprotein receptors on hepatocyte membranes, enhancing the catabolism of LDL .

Comparison with Similar Compounds

Similar Compounds

  • Lovastatin
  • Pravastatin
  • Rosuvastatin
  • Simvastatin
  • Fluvastatin

Uniqueness

Atorvastatin Lactam Methyl Ester is unique due to its enhanced stability and solubility compared to other statins. This makes it a valuable intermediate in the synthesis of atorvastatin, providing advantages in terms of yield and purity during production .

Properties

IUPAC Name

methyl (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37FN2O6/c1-22(2)34(32(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)31(24-14-16-25(35)17-15-24)37(33(34)42)19-18-27(38)20-28(39)21-29(40)43-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGOMPIJVFEMSM-VNPSQQOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1(C(=C(N(C1=O)CC[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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